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Compound of Interest

2,6-Dimethyl-4-
Compound Name:
(methyithio)benzaldehyde

Cat. No.: B8547952

Get Quote

Spectroscopic Guide: 2,6-Dimethyl-4-
(methylthio)benzaldehyde
Introduction & Structural Significance

2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) is a specialized aromatic
intermediate used primarily in the synthesis of photoinitiators (e.g., oxime esters) and complex
heterocycles. Its structure features a benzaldehyde core flanked by two methyl groups at the
ortho positions (2,6) and a methylthio (-SMe) group at the para position (4).

Key Structural Features[1]

« Steric Inhibition of Resonance: The bulky methyl groups at positions 2 and 6 force the
carbonyl group out of coplanarity with the benzene ring. This "orthogonal twist" significantly
alters the spectroscopic signature compared to unhindered benzaldehydes, particularly in IR
and UV-Vis.

o Symmetry: Unlike its isomer (2,4-dimethyl-6-methylthiobenzaldehyde), this molecule is
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symmetric (ignoring methyl conformation), rendering the aromatic protons and the ortho-
methyl groups chemically equivalent in NMR.

Synthesis & Isomerism Context

Understanding the synthesis is critical for interpreting spectra, as the primary impurity is often
the constitutional isomer. The compound is typically synthesized via Rieche formylation or
Vilsmeier-Haack reaction of 3,5-dimethylthioanisole.

e Precursor: 3,5-Dimethylthioanisole.

« Reagents:

(Dichloromethyl methyl ether).

e Outcome: The reaction yields a mixture of two isomers:
o 2,6-Dimethyl-4-(methylthio)benzaldehyde (Target: Para attack relative to SMe).

o 2,4-Dimethyl-6-(methylthio)benzaldehyde (Impurity: Ortho attack relative to SMe).

Synthesis Workflow Diagram

e . 2,6-Dimethy|-4-(SMe)
_____________ Para attack (Target)
. o TiCl4 / CI2CHOMe | Formylation |
SR DU TEEnEalE (Rieche Formylation) I Mixture w_}
------------- 2,4-Dimethyl-6-(SMe)
(Isomer)
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Caption: Synthesis pathway showing the divergence into symmetric (target) and asymmetric
(impurity) isomers.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

The definitive identification of the 2,6-isomer rests on the symmetry of its signals.

H NMR Data (400 MHz, CDCI
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Deshielded; shift
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benzaldehydes
due to steric

locking.

Key Diagnostic:
A single peak
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6.90 - 6.95 Singlet (s) 2H Ar-H (3,5) symmetry. The
isomer (2,4-
dimethyl) shows

two singlets.

Ar-CH Deshielded by
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-S-CH
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resonance.
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C NMR Data (100 MHz, CDCI

)

Chemical Shift (

Assignment Notes
» Ppm)
1915 C=0 Carbonyl carbon.
144.0 C-4 Quaternary, attached to SMe.
Quaternary, attached to
140.5 C-2,C-6
Methyls.
130.5 C-1 Quaternary, ipso to Carbonyl.
127.5 C-3,C-5 Aromatic CH (Symmetric).
205 ArCH 2 6-Methyls.[1][2]
15.2 S-CH Methylthio carbon.

Critical Distinction: If you observe two aromatic singlets in the proton NMR (e.g., ~6.8 and ~7.0

ppm) or three distinct methyl peaks, your sample contains the 2,4-dimethyl-6-(methylthio)

isomer.

Infrared Spectroscopy (IR)

The steric hindrance provides a unique IR fingerprint.

e C=0 Stretch:1685-1695 cm
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o Mechanism:[3][4][5][6] In typical conjugated benzaldehydes, resonance lowers the bond
order, appearing ~1670 cm

. Here, the 2,6-dimethyl groups twist the C=0 out of the plane, reducing conjugation and
increasing the double-bond character (higher frequency).

e C-H Stretch (Aldehyde): Doublet at 2850 cm

and 2750 cm
(Fermi resonance).

e Ar-H Stretch: 3000-3050 cm

(Weak).

Mass Spectrometry (MS)
e Molecular lon (

): m/z 180 (Base peak or strong intensity).
e Fragmentation:

o m/z 179:

(Aldehyde proton loss).

o m/z 165:

(Loss of methyl group).

o m/z 151:

(Loss of formyl radical, common in benzaldehydes).

Experimental Protocols
Protocol 1: NMR Sample Preparation for Isomer Purity
Check
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» Objective: Quantify the ratio of 2,6-isomer (target) to 2,4-isomer.
e Solvent:

(Chloroform-d) is preferred for resolution of methyl peaks.

e Procedure:

[¢]

Dissolve 10 mg of the crude solid in 0.6 mL

[e]

Filter through a glass wool plug if any insolubles remain (Ti salts).

(¢]

Acquire

H NMR with d1 (relaxation delay)

5 seconds to ensure accurate integration of the aldehyde protons.

[¢]

Integration: Compare the integration of the singlet at
6.90 (Target Ar-H) vs. the singlets at

6.83/6.99 (Isomer Ar-H).

Protocol 2: Purification via Recrystallization

If the isomer content is high (>5%), recrystallization is required.
e Solvent System: Hexane / Ethyl Acetate (95:5).

o Method: Dissolve the solid in minimal hot Ethyl Acetate. Add hot Hexane until slightly turbid.
Cool slowly to 4°C.

» Validation: The 2,6-isomer typically crystallizes more readily due to higher symmetry and

packing efficiency.

References

e Synthesis & Isomer Characterization
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o Patent: "Oxime Ester Type Photoinitiators." FR2802528A1 (and equivalents US6861197).
Describes the Rieche formylation of 3,5-dimethylthioanisole and the isolation of dimethyl-
methylsulfanylbenzaldehyde isomers.

o Source:

¢ Steric Inhibition of Resonance

o Concept: The "orthogonal twist" in 2,6-disubstituted benzaldehydes is a documented
phenomenon affecting IR and UV shifts.

o Reference:J. Chem. Soc., Perkin Trans.[7] 2, 1994, 765.[7] (Discusses steric effects on
NMR shifts in hindered systems).

e General Spectroscopic Data for Thioanisoles

o Database: NIST Chemistry WebBook, "Benzaldehyde, 4-(methylthio)-". Used for baseline
shifts of the S-Me group.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Spectroscopic data of 2,6-Dimethyl-4-
(methylthio)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8547952/docs#spectroscopic-data-of-2-6-dimethyl-4-
methylthio-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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